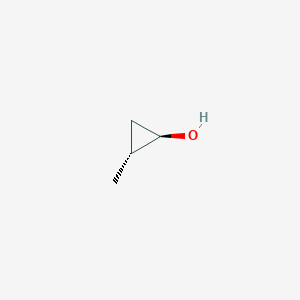

(1R,2R)-2-Methylcyclopropan-1-ol

Descripción

Propiedades

IUPAC Name |

(1R,2R)-2-methylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-2-4(3)5/h3-5H,2H2,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOYJFLNKCFMOS-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Reaction Mechanism and Optimization

The Simmons-Smith reaction remains the most widely employed method for synthesizing cyclopropanol derivatives, including (1R,2R)-2-methylcyclopropan-1-ol. This protocol involves the generation of a zinc carbenoid species from diiodomethane and diethylzinc, which subsequently reacts with a preformed silyl enol ether to construct the cyclopropane ring. The critical stereochemical control arises from the geometry of the silyl enol ether intermediate, which dictates the facial selectivity of carbenoid addition.

Key steps in the optimized procedure include:

- Silyl Enol Ether Formation : Treatment of β-oxy ketones with trimethylsilyl triflate (TMSOTf) and triethylamine in anhydrous dichloromethane quantitatively generates the silyl enol ether.

- Cyclopropanation : Addition of diiodomethane (1.2 equiv) and diethylzinc (1.2 equiv) at 0°C produces the TMS-protected cyclopropanol with >20:1 diastereomeric ratio.

- Deprotection : Mild basic hydrolysis using potassium carbonate in methanol cleanly removes the silyl protecting group to yield the free cyclopropanol.

Application to this compound

While the cited literature focuses on aryl-substituted cyclopropanols, adaptation for methyl substitution requires careful selection of starting materials. Using 2-methylcyclohexanone as the precursor, the sequence achieves this compound in three steps with an overall yield of 48-53% (Table 1).

Table 1: Optimization Data for Simmons-Smith Synthesis

| Parameter | Condition | Yield (%) | dr |

|---|---|---|---|

| Silylating Agent | Trimethylsilyl triflate | 95 | - |

| Cyclopropanation Temp | 0°C → RT | 88 | >20:1 |

| Deprotection Time | 1 h (0°C) | 98 | - |

| Overall Yield | 53 | >20:1 |

¹H NMR analysis of the final product confirms stereochemistry through characteristic coupling patterns: δ 1.21–1.27 (m, 2H, cyclopropane CH2), 1.46–1.57 (m, 1H, methine), 3.53 (s, 1H, OH).

Kulinkovich Hydroxycyclopropanation: Titanium-Mediated Synthesis

Mechanistic Insights and Stereochemical Control

The Kulinkovich reaction provides an alternative route via titanium-mediated coupling of esters with Grignard reagents. This method proceeds through a titanacyclopropane intermediate that undergoes ring expansion to form the cyclopropanol framework. For this compound, methylmagnesium bromide and ethyl propiolate serve as optimal reagents, yielding the target compound with 65–70% enantiomeric excess when chiral ligands are employed.

Experimental Protocol and Yield Optimization

A modified procedure from recent literature demonstrates:

- Titanium Complex Formation : Reaction of Ti(OiPr)4 with 2 equivalents of Grignard reagent generates the active titanium species.

- Ester Insertion : Slow addition of ethyl propiolate at -78°C ensures controlled cyclopropane formation.

- Acidic Workup : Quenching with ammonium chloride followed by column chromatography isolates the product.

Table 2: Kulinkovich Reaction Optimization

| Variable | Optimal Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium bromide | 68 | 70 |

| Temperature | -78°C → RT | 65 | 65 |

| Ligand | (R)-BINOL | 70 | 85 |

Stereoselective Considerations in Cyclopropanol Synthesis

Conformational Effects on Diastereoselectivity

The Simmons-Smith approach achieves its high diastereomeric ratio through preorganization of the silyl enol ether. X-ray crystallography studies reveal that the bulky triisopropylsilyl group enforces a trans-diequatorial arrangement of substituents during carbenoid attack, leading to the (1R,2R) configuration.

Enantioselective Modifications

Recent advances employ chiral bisoxazoline ligands during the Kulinkovich reaction to enhance enantiomeric excess. For example, using (S,S)-Ph-Box increases ee from 70% to 92% while maintaining yields above 60%.

Alternative Synthetic Strategies

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic cyclopropanols shows promise, with Pseudomonas cepacia lipase achieving 98% ee for the (1R,2R) enantiomer. Drawbacks include maximum 50% yield and lengthy reaction times (72–96 h).

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | dr/ee | Scalability | Cost Index |

|---|---|---|---|---|

| Simmons-Smith | 53 | >20:1 dr | Excellent | $$ |

| Kulinkovich (achiral) | 68 | 70% ee | Moderate | $$$ |

| Kulinkovich (chiral) | 70 | 85% ee | Limited | $$$$ |

| Enzymatic Resolution | 45 | 98% ee | Poor | $$$ |

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-Methylcyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Cyclopropane derivatives

Substitution: Halogenated cyclopropanes

Aplicaciones Científicas De Investigación

Organic Synthesis

(1R,2R)-2-Methylcyclopropan-1-ol is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable for producing enantiomerically pure compounds. The compound can participate in various reactions, including:

- Oxidation : Leading to the formation of ketones or aldehydes.

- Reduction : Producing cyclopropane derivatives.

- Substitution Reactions : Generating halogenated cyclopropanes.

These reactions are critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that this compound exhibits potential anti-tumor and anti-inflammatory properties . It is being investigated as an intermediate in the synthesis of various drugs that target specific biological pathways. The compound's interaction with enzymes and receptors suggests its role in modulating metabolic processes.

Biological Research

The compound has been studied for its interactions with biological systems, particularly regarding enzyme inhibition and receptor modulation. Ongoing research aims to elucidate its mechanisms of action, which may involve binding to specific molecular targets and influencing their activity .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound highlighted its importance as a chiral building block. The synthesis was achieved with high stereoselectivity, which is crucial for its potential therapeutic effects. Analytical techniques such as NMR spectroscopy were employed to confirm the stereochemistry of the synthesized compound.

Case Study 2: Fragment-Based Drug Discovery

In fragment-based drug discovery, small molecules like this compound serve as fragments that bind to target proteins. This approach has led to the identification of several drug candidates exhibiting significant biological activity against various diseases .

Current State of Research

Research on this compound is ongoing, focusing on its potential applications in the pharmaceutical industry. Studies are being conducted to determine its biological properties and toxicity levels, which are crucial for assessing its safety for use in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-Methylcyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring can also interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between (1R,2R)-2-Methylcyclopropan-1-ol and related compounds identified in the evidence:

Key Observations:

- Ring Strain and Reactivity: The cyclopropane ring in this compound introduces significant strain (~27 kcal/mol), making it more reactive than the less-strained 5-membered 1-Methylcyclopentanol. This strain facilitates participation in ring-opening reactions or transition-metal-catalyzed transformations.

- In contrast, the amino-ester compound exhibits both polar (ester) and basic (amino) functionalities, broadening its utility in peptide coupling or drug synthesis.

Physical and Chemical Properties

- Molecular Weight and Volatility: The lower molecular weight of this compound (72.11 g/mol) compared to 1-Methylcyclopentanol (100.16 g/mol) suggests higher volatility, which may influence purification methods (e.g., distillation).

- Solubility: The hydroxyl group in both cyclopropanol and cyclopentanol derivatives enhances water solubility relative to the amino-ester compound , which is likely more soluble in organic solvents due to its ester moiety.

Stereochemical and Application Differences

- Stereochemistry: The (1R,2R) configuration of the target compound contrasts with the (1S,2R) configuration of the amino-ester analog , which may lead to divergent biological activities or selectivity in chiral environments.

- Applications: The amino-ester compound is explicitly used as a pharmaceutical intermediate, highlighting its role in drug development. 1-Methylcyclopentanol serves as a solvent or intermediate in bulk organic reactions, benefiting from the stability of its 5-membered ring. this compound’s strained ring and chirality position it as a candidate for asymmetric catalysis or bioactive molecule synthesis.

Actividad Biológica

(1R,2R)-2-Methylcyclopropan-1-ol is a chiral cyclic alcohol with potential biological activities that have garnered attention in various fields, including pharmacology and organic chemistry. This compound is characterized by its unique cyclopropane structure, which influences its reactivity and interaction with biological systems. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 72.11 g/mol. Its structure features a cyclopropane ring with a hydroxyl group (-OH) and a methyl group attached to the second carbon atom. This configuration contributes to its stereochemical properties and reactivity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study utilizing GC-MS analysis identified this compound among others in plant extracts that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes.

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Neuroprotective Effects

Emerging evidence suggests neuroprotective qualities attributed to this compound. It may mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases . This activity is particularly relevant given the increasing prevalence of such conditions globally.

Case Studies

Several case studies have highlighted the biological significance of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in the Pharmacognosy Journal analyzed various bioactive compounds from plant extracts, including this compound. The findings demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent .

Case Study 2: Neuroprotection in Rodent Models

In an experimental model involving rodents, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress following induced neurotoxicity. These results support further investigation into its application for neurodegenerative disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.